2-HYDROXY-6-(2-METHYLPHENYL)PYRIDINE
Description
2-Hydroxy-6-(2-methylphenyl)pyridine is a pyridine derivative characterized by a hydroxyl group at the 2-position and a 2-methylphenyl substituent at the 6-position. The 2-methylphenyl group contributes steric bulk and lipophilicity, while the hydroxyl group may facilitate hydrogen bonding, influencing solubility and receptor interactions .
Properties
IUPAC Name |
6-(2-methylphenyl)-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO/c1-9-5-2-3-6-10(9)11-7-4-8-12(14)13-11/h2-8H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHUKZSBVVXZUKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CC=CC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10396587 | |
| Record name | 6-(2-Methylphenyl)pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10396587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
300395-32-8 | |
| Record name | 6-(2-Methylphenyl)pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10396587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-HYDROXY-6-(2-METHYLPHENYL)PYRIDINE can be achieved through several synthetic routes. One common method involves the reaction of pyridine-2-ol with O-tolyl halides under basic conditions. The reaction typically requires a base such as sodium hydroxide or potassium carbonate and is carried out in a suitable solvent like ethanol or dimethylformamide. The reaction mixture is heated to facilitate the substitution reaction, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, solvent, and reaction time. Additionally, purification techniques like recrystallization or chromatography may be employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-HYDROXY-6-(2-METHYLPHENYL)PYRIDINE can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the 2-position can be oxidized to form a ketone or aldehyde derivative.
Reduction: The compound can be reduced to form the corresponding alcohol or amine derivative.
Substitution: The O-tolyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride or organometallic compounds.
Major Products Formed
Oxidation: Formation of ketone or aldehyde derivatives.
Reduction: Formation of alcohol or amine derivatives.
Substitution: Formation of various substituted pyridine derivatives depending on the substituent introduced.
Scientific Research Applications
2-HYDROXY-6-(2-METHYLPHENYL)PYRIDINE has diverse applications in scientific research due to its unique properties:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound may be studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It can be used in the development of new materials, catalysts, and chemical processes.
Mechanism of Action
The mechanism of action of 2-HYDROXY-6-(2-METHYLPHENYL)PYRIDINE depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The hydroxyl group at the 2-position and the O-tolyl group may play crucial roles in its binding affinity and specificity. The compound’s effects may involve pathways related to oxidative stress, cell signaling, or metabolic processes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Pharmacological Activity
SIB-1757 and SIB-1893 (mGluR5 Antagonists)
- SIB-1757 (6-methyl-2-(phenylazo)-3-pyridinol): Exhibits selective antagonism for metabotropic glutamate receptor 5 (mGluR5) with an IC50 of 0.37 µM, showing >270-fold selectivity over mGluR1 (>100 µM). The phenylazo group at the 2-position and methyl group at the 6-position are critical for noncompetitive inhibition .
- SIB-1893 ((E)-2-methyl-6-(2-phenylethenyl)pyridine): Similar mGluR5 selectivity (IC50 = 0.29 µM) but replaces the hydroxyl group with a styrenyl moiety, enhancing hydrophobic interactions .
Key Insight : The hydroxyl group in 2-hydroxy-6-(2-methylphenyl)pyridine may reduce membrane permeability compared to SIB-1893 but could improve water solubility for drug formulation.
Trifluoromethyl-Substituted Pyridines
- 2-Hydroxy-6-(trifluoromethyl)pyridine (CAS 118-02-5): Replaces the 2-methylphenyl group with a trifluoromethyl (CF3) group. The CF3 group increases electronegativity and metabolic stability, making it a common intermediate in agrochemical synthesis .
- 3-Amino-2-methyl-6-(trifluoromethyl)pyridine (CAS 383907-17-3): Incorporates an amino group at the 3-position, which could enhance binding to biological targets through hydrogen bonding .
Ethyl- and Phosphine-Substituted Derivatives
- 2-Ethyl-3-hydroxy-6-methylpyridine (CAS 2364-75-2): Used in pharmaceuticals and fragrances. The ethyl group at the 2-position and hydroxyl at the 3-position alter electronic distribution, improving chelation properties for metal catalysis .
- 2-Diphenylphosphino-6-methylpyridine: Features a phosphine ligand at the 2-position, making it valuable in transition-metal catalysis (e.g., cross-coupling reactions). The methyl group at the 6-position stabilizes the pyridine ring .
Key Insight : Substituent position (e.g., 2-hydroxy vs. 3-hydroxy) significantly impacts functionality. The target compound’s 2-hydroxy group may limit catalytic utility compared to phosphine derivatives but enhance bioactivity.
Fluorinated Pyridines and Pyrimidinones
- 2-Fluoro-6-[3-(4-methoxyphenyl)-1H-pyrazol-1-yl]pyridine : Fluorine substitution enhances metabolic stability and bioavailability. The pyrazole ring introduces planar rigidity, improving target specificity .
- 6-Hydroxy-2-(2-methylphenyl)-4(3H)-pyrimidinone (CAS 26863-53-6): A pyrimidinone derivative with a 2-methylphenyl group. The pyrimidinone core increases hydrogen-bonding capacity compared to pyridine, favoring use in kinase inhibitors .
Comparison: Pyridine derivatives generally exhibit better membrane permeability than pyrimidinones but may lack the hydrogen-bonding diversity required for certain enzymatic targets.
Research Findings and Implications
- Pharmacological Selectivity : Compounds with 6-aryl substituents (e.g., 2-methylphenyl) show enhanced receptor selectivity due to steric and π-π interactions .
- Synthetic Flexibility : Ethyl and phosphine groups demonstrate the adaptability of pyridine scaffolds for diverse industrial applications .
- Unanswered Questions : The target compound’s exact biological activity and synthesis routes require further investigation, though structural analogs suggest promise in CNS drug development.
Biological Activity
2-Hydroxy-6-(2-methylphenyl)pyridine is a pyridine derivative that has garnered attention for its potential biological activities. This compound is characterized by the presence of a hydroxyl group and a methyl-substituted phenyl group, which may influence its interaction with biological systems. Recent research has explored its pharmacological properties, including anti-inflammatory, antibacterial, and antifungal activities.
Chemical Structure and Properties
The chemical formula for this compound is C12H11NO, with a molecular weight of 199.23 g/mol. Its structure consists of a pyridine ring substituted with a hydroxyl group at position 2 and a 2-methylphenyl group at position 6.
| Property | Value |
|---|---|
| Molecular Formula | C12H11NO |
| Molecular Weight | 199.23 g/mol |
| CAS Number | [Not available] |
| Solubility | Soluble in organic solvents |
The biological activity of this compound is believed to be mediated through various mechanisms, including:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX).
- Antimicrobial Action : It may disrupt bacterial cell membranes or interfere with metabolic pathways in microorganisms.
- Antioxidant Properties : The hydroxyl group can act as a scavenger of free radicals, contributing to its protective effects against oxidative stress.
Anti-inflammatory Activity
Recent studies have indicated that derivatives of pyridine compounds exhibit significant anti-inflammatory effects. For instance, compounds similar to this compound have shown potent inhibition of COX-1 and COX-2 enzymes:
- IC50 Values : Comparable compounds demonstrated IC50 values around 0.04 μmol for COX-2 inhibition, indicating strong anti-inflammatory potential .
Antibacterial Activity
Research on related pyridine derivatives has revealed promising antibacterial properties against various pathogens:
- Minimum Inhibitory Concentration (MIC) : Some derivatives displayed MIC values ranging from 4.69 to 22.9 µM against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .
Antifungal Activity
The antifungal efficacy of pyridine derivatives has also been documented:
- Compounds exhibited antifungal activity against Candida albicans with MIC values ranging from 16.69 to 78.23 µM, demonstrating potential for therapeutic applications in fungal infections .
Case Studies
-
Study on Anti-inflammatory Effects :
A recent study evaluated the anti-inflammatory properties of various pyridine derivatives in vivo using carrageenan-induced paw edema models. The compounds were found to significantly reduce inflammation compared to control groups treated with standard anti-inflammatory drugs like indomethacin.Compound ED50 (µM) Comparison Drug ED50 (µM) Compound A 8.23 Indomethacin 9.17 Compound B 11.60 Indomethacin 9.17 -
Antibacterial Screening :
In vitro tests assessed the antibacterial activity of several pyridine derivatives against Escherichia coli and Staphylococcus aureus. The results indicated that certain modifications to the phenyl ring enhanced antibacterial efficacy.Compound MIC (µg/mL) Target Bacteria Compound X 0.0195 E. coli Compound Y 0.0048 Staphylococcus aureus
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
